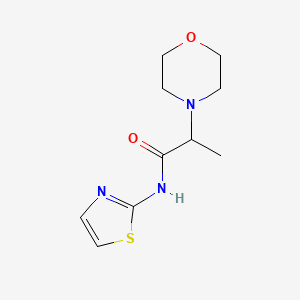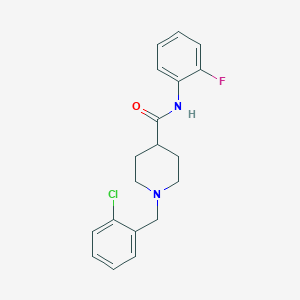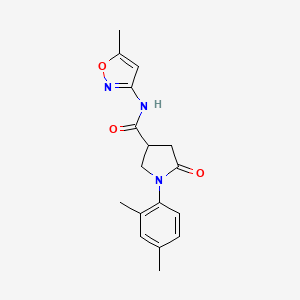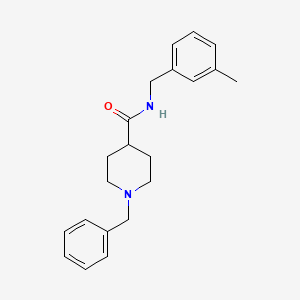
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Übersicht
Beschreibung
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as EHNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA by EHNA has been shown to have a wide range of effects on cellular and physiological processes, including regulation of immune responses, modulation of neurotransmitter release, and protection against ischemic injury.
Wissenschaftliche Forschungsanwendungen
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications, particularly in the fields of immunology, neuroscience, and cardiovascular medicine. Inhibition of ADA by 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to modulate immune responses by increasing the levels of adenosine, a potent immunosuppressive molecule. This effect has been demonstrated in several animal models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
In the field of neuroscience, 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to modulate neurotransmitter release by increasing the levels of adenosine in the brain. This effect has been demonstrated in several animal models of neurological disorders, including Parkinson's disease and epilepsy. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to protect against ischemic injury by reducing the levels of adenosine triphosphate (ATP) depletion and oxidative stress in the brain.
Wirkmechanismus
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing the deamination of adenosine to inosine. This results in the accumulation of adenosine, which can activate adenosine receptors and modulate cellular and physiological processes.
Biochemical and Physiological Effects
Inhibition of ADA by 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a wide range of effects on cellular and physiological processes, including regulation of immune responses, modulation of neurotransmitter release, and protection against ischemic injury. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to increase the levels of adenosine, a potent immunosuppressive molecule, which can modulate immune responses by inhibiting the activation and proliferation of immune cells. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to modulate neurotransmitter release by increasing the levels of adenosine in the brain, which can modulate the activity of dopaminergic and glutamatergic neurons. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to protect against ischemic injury by reducing the levels of ATP depletion and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages as a research tool, including its potency and specificity as an ADA inhibitor, its ability to modulate adenosine levels in vivo, and its well-characterized mechanism of action. However, 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also has several limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects on other enzymes and receptors.
Zukünftige Richtungen
There are several future directions for further research on 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its potential therapeutic applications in autoimmune diseases, neurological disorders, and cardiovascular medicine. Further studies are needed to elucidate the precise mechanisms of action of 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its effects on adenosine receptors and other signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione for clinical use, including the development of more potent and selective ADA inhibitors and the identification of novel targets for 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione-mediated modulation of adenosine signaling. Overall, 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione represents a promising research tool and potential therapeutic agent for a wide range of diseases and disorders.
Eigenschaften
IUPAC Name |
4-(3-ethoxy-4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-22-15-8-10(6-7-13(15)19)11-9-16(21)18-12-4-3-5-14(20)17(11)12/h6-8,11,19H,2-5,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHJKEIQYPHHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CCC3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,7-dimethyl-4-{[2-(4-morpholinyl)ethyl]thio}-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B4436182.png)
![1,7-dimethyl-8-[2-(1-piperazinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4436190.png)

![2-(ethylthio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4436203.png)
![N-{1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436210.png)
![N-cyclohexyl-2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4436222.png)
![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-methylindoline](/img/structure/B4436228.png)



![1-[(4-chlorophenyl)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4436267.png)

![N-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436290.png)
![2-methyl-N-{1-methyl-2-[2-(4-methyl-1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B4436297.png)